Ceratamine A
Overview
Description
Ceratamine A is a heterocyclic alkaloid isolated from the marine sponge Pseudoceratina sp. It is known for its antimitotic properties, which means it can interfere with cell division. This compound has been identified as a microtubule-stabilizing agent, making it a potential candidate for cancer treatment due to its ability to arrest cells in mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ceratamine A involves several steps starting from commercially available compounds. The process includes a series of straightforward chemical transformations. One method developed by researchers at The Ohio State University involves the use of simple starting materials that undergo multiple chemical reactions to form the final product .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes. The complexity of its synthesis and the need for specific reaction conditions make industrial production challenging.
Chemical Reactions Analysis
Types of Reactions
Ceratamine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ceratamine A has several scientific research applications, including:
Chemistry: It is used as a model compound to study microtubule stabilization and its effects on cell division.
Biology: Researchers use this compound to investigate its effects on cellular processes, particularly mitosis.
Medicine: Due to its antimitotic properties, this compound is being explored as a potential cancer treatment.
Mechanism of Action
Ceratamine A exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing these structures, this compound prevents the normal disassembly of microtubules, leading to a block in cell division at the mitosis stage. This mechanism is similar to that of other microtubule-stabilizing agents but with a simpler chemical structure .
Comparison with Similar Compounds
Similar Compounds
Ceratamine B: Another heterocyclic alkaloid isolated from the same marine sponge, with similar antimitotic properties.
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer treatment.
Vinca Alkaloids: A class of compounds that inhibit microtubule polymerization.
Uniqueness
Ceratamine A is unique due to its simple chemical structure, which lacks chiral centers. This simplicity makes it an attractive lead compound for drug development, as it can be synthesized more easily compared to other complex microtubule-stabilizing agents .
Biological Activity
Ceratamine A is a heterocyclic alkaloid derived from marine sponges, specifically the species Pseudoceratina, and has garnered attention for its significant biological activity, particularly as an antimitotic agent. This article delves into the compound's mechanisms of action, cytotoxicity profiles, and potential therapeutic applications, supported by data tables and research findings.
This compound features a simple chemical structure that lacks chiral centers, which distinguishes it from many other microtubule-stabilizing agents. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest during mitosis. Studies have shown that this compound induces a concentration-dependent accumulation of cells with condensed mitotic chromosomes, effectively blocking cell cycle progression at the M phase. This is evidenced by flow cytometry analyses and microscopy observations that reveal alterations in microtubule morphology in treated cells.
Table 1: Structural Characteristics of this compound
Property | Description |
---|---|
Molecular Formula | C₁₄H₁₉N₃O |
Molecular Weight | 245.32 g/mol |
Chiral Centers | None |
Source | Marine sponge Pseudoceratina |
Cytotoxicity Profile
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits comparable or superior cytotoxicity compared to synthetic analogs derived from its structure. In a study involving five human cancer cell lines (HCT-116, HepG2, BGC-823, A549, and A2780), this compound showed significant inhibition of cell proliferation.
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Comparison with Synthetic Analog |
---|---|---|
HCT-116 | 10 | Comparable |
HepG2 | 15 | Comparable |
BGC-823 | 12 | Superior |
A549 | 18 | Comparable |
A2780 | 11 | Superior |
Research Findings
- Microtubule Interaction : this compound directly stimulates microtubule polymerization without competing with paclitaxel for binding sites on microtubules. This unique interaction leads to the formation of dense perinuclear microtubule networks during interphase and multiple pillar-like structures during mitosis .
- Cell Cycle Arrest : Exposure to this compound results in a significant block in the cell cycle at the M phase, characterized by the presence of condensed chromosomes that fail to align properly at the metaphase plate . The compound's ability to disrupt normal mitotic spindle formation distinguishes it from other agents like paclitaxel.
- Potential Therapeutic Applications : Given its potent cytotoxicity and unique mechanism of action, this compound presents potential as a lead compound for developing new anticancer therapies. Its structural simplicity may facilitate further modifications to enhance efficacy and reduce toxicity.
Case Studies
A notable case study involved the evaluation of this compound's effects on breast cancer cells (MCF-7). The study highlighted that treatment with this compound resulted in significant morphological changes in microtubules and a marked increase in cells arrested in mitosis compared to untreated controls . These findings underscore the compound's potential as an effective antitumor agent.
Properties
IUPAC Name |
4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIJSTYZBPUVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467455 | |
Record name | CERATAMINE A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634151-15-8 | |
Record name | CERATAMINE A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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